The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone is a complex organic molecule characterized by its unique structural features, which include a pyrazole ring, a pyridazine ring, and a piperazine moiety. Its chemical formula is , and it has a molecular weight of 299.34 g/mol. The compound is classified under heterocyclic compounds due to the presence of multiple nitrogen-containing rings, which are often associated with various biological activities.
This compound can be sourced from various chemical suppliers and databases, including ChemSrc and BenchChem, which provide detailed information regarding its structure, synthesis methods, and potential applications in scientific research.
The compound falls under the category of pharmaceutical intermediates and research chemicals, often utilized in the development of new drugs due to its potential biological activities.
The synthesis of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone typically involves several key steps:
These synthetic routes require careful control of reaction conditions to ensure high yields and purity of the final product.
O=C(COc1ccc(-n2cccn2)nn1)N1CCCC1
This structure indicates the presence of multiple functional groups that may contribute to its biological activity.
The compound can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound's properties for specific applications.
The mechanism of action for this compound is not fully elucidated but is believed to involve interaction with specific molecular targets such as enzymes or receptors in biological systems.
Further studies are necessary to clarify its precise mechanism and therapeutic potential.
Relevant data on these properties are essential for handling and application in research settings.
This compound has several potential applications in scientific research:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4